2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with various molecular targets. The oxadiazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methyl-1-piperidinyl)ethanone
- **5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- **5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile stands out due to its unique combination of the oxadiazole ring and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-12-6-8-13(9-7-12)16-19-20-17(21-16)22-11-15-5-3-2-4-14(15)10-18/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGUXYUMNCNOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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